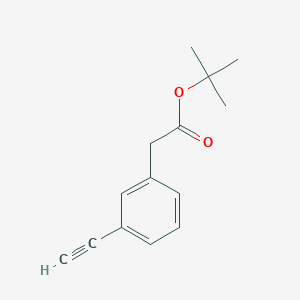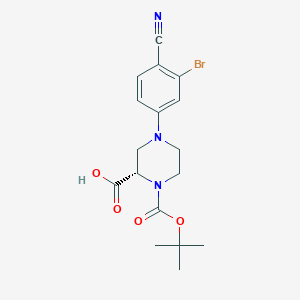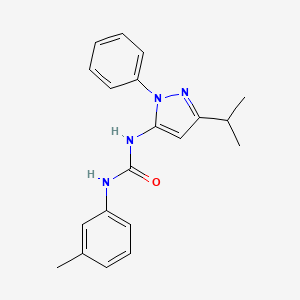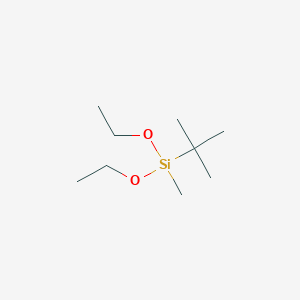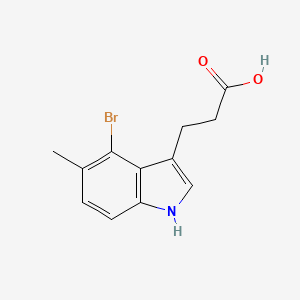
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid typically involves the bromination of 5-methylindole followed by a series of reactions to introduce the propanoic acid moiety. One common method includes:
Bromination: 5-Methylindole is treated with bromine in the presence of a suitable solvent like acetic acid to yield 4-bromo-5-methylindole.
Alkylation: The brominated indole is then subjected to alkylation using a propanoic acid derivative under basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogenation catalysts to modify the bromine substituent.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 5-methylindole derivatives.
Substitution: Formation of various substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. The bromine and methyl substitutions enhance its binding affinity and specificity, leading to distinct biological effects.
Vergleich Mit ähnlichen Verbindungen
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
5-Bromoindole: Lacks the propanoic acid moiety but shares the bromine substitution.
3-(4-Chloro-5-methyl-3-indolyl)propanoic Acid: Similar structure with chlorine instead of bromine.
Uniqueness: 3-(4-Bromo-5-methyl-3-indolyl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and methyl groups on the indole ring, along with the propanoic acid moiety, makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H12BrNO2 |
|---|---|
Molekulargewicht |
282.13 g/mol |
IUPAC-Name |
3-(4-bromo-5-methyl-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C12H12BrNO2/c1-7-2-4-9-11(12(7)13)8(6-14-9)3-5-10(15)16/h2,4,6,14H,3,5H2,1H3,(H,15,16) |
InChI-Schlüssel |
PBPCREVCRUEDDB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)NC=C2CCC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


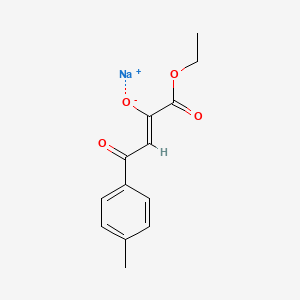
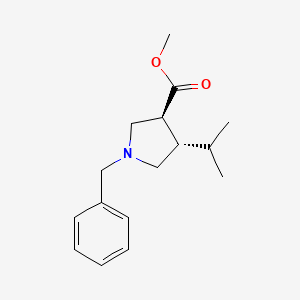
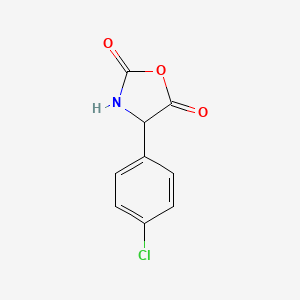
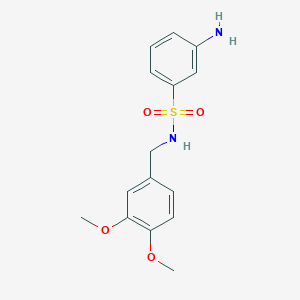
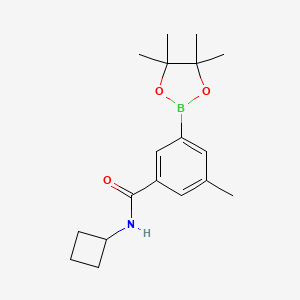
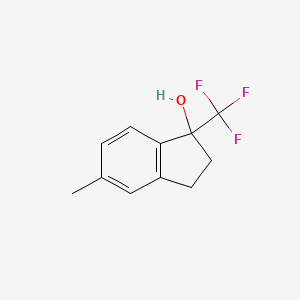
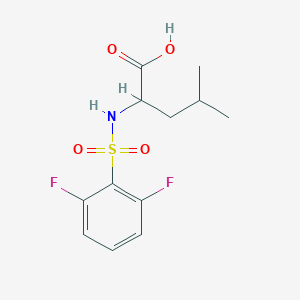
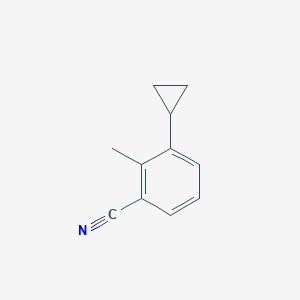
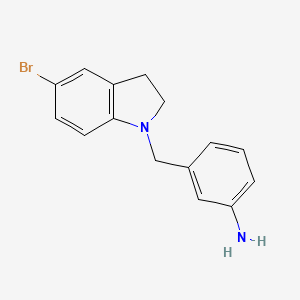
![2,5-Bis[3-(oxiran-2-ylmethoxy)phenyl]-1,3,4-oxadiazole](/img/structure/B15340788.png)
